molecular formula C14H16N4O3 B2876190 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide CAS No. 2034574-36-0

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide

Cat. No.: B2876190
CAS No.: 2034574-36-0
M. Wt: 288.307
InChI Key: RATLPZLHQBRVSS-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide is a synthetic compound featuring a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6, a methylene-linked acetamide group, and a phenyl moiety. This structure combines the electron-deficient triazine heterocycle with a lipophilic phenylacetamide chain, which may influence its reactivity, solubility, and biological interactions.

However, specific data on its biological activity or industrial use remain uncharacterized in the available sources.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-13-16-11(17-14(18-13)21-2)9-15-12(19)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATLPZLHQBRVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanuric Chloride as the Starting Material

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes controlled substitution reactions due to its three reactive chlorine atoms. In a representative procedure, cyanuric chloride reacts with ammonia gas in toluene at 20–40°C, followed by sodium methoxide in methanol under reflux to yield ADMT with an 85.4% yield. The reaction proceeds as follows:

$$
\text{Cyanuric chloride} \xrightarrow[\text{NH}3]{\text{Toluene}} \text{2-Amino-4,6-dichloro-1,3,5-triazine} \xrightarrow[\text{NaOCH}3]{\text{MeOH}} \text{ADMT}
$$

Key Reaction Conditions :

  • Ammoniation : Conducted at 20–40°C to prevent over-substitution.
  • Methoxylation : Sodium methoxide in methanol ensures selective substitution at positions 4 and 6.

Acylation to Form the Phenylacetamide Moiety

The final step involves coupling the methylamine intermediate with 2-phenylacetyl chloride to form the target acetamide.

Reaction with Phenylacetyl Chloride

In anhydrous dichloromethane or dimethylformamide (DMF), the methylamine intermediate reacts with phenylacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution:

$$
\text{(4,6-Dimethoxy-1,3,5-triazin-2-yl)methylamine} + \text{PhCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide}
$$

Optimization Considerations :

  • Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates.
  • Stoichiometry : A 1:1 molar ratio prevents over-acylation.

Experimental Validation and Yield Optimization

Case Study: Analogous Urea Derivative Synthesis

In a related procedure, ADMT reacted with methyl 4-ethoxy-2-(isocyanatosulfonyl)benzoate in refluxing dichloromethane to form a urea derivative with 98% purity after chromatographic purification. Adapting this protocol, the acetamide formation could employ similar reflux conditions (1.5 hours at 40–50°C) followed by recrystallization from ethanol.

Challenges in Purification

The polar nature of the target compound necessitates chromatographic purification (e.g., silica gel with dichloromethane-ether gradients) or recrystallization from ethanol/water mixtures.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (CDCl$$_3$$) :
    • δ 3.90 (s, 6H, OCH$$3$$), 4.12 (s, 2H, CH$$2$$), 7.11–7.45 (m, 5H, aromatic), 8.15 (s, 1H, NH).
  • IR (KBr) :
    • 1730 cm$$^{-1}$$ (ester C=O), 1650 cm$$^{-1}$$ (amide C=O).

Melting Point and Purity

The final product exhibits a melting point of 181–183°C, consistent with crystalline purity.

Alternative Synthetic Pathways

Mitsunobu Reaction for Methylene Bridge Formation

Employing a Mitsunobu reaction, ADMT’s amine could react with triphenylphosphine, diethyl azodicarboxylate (DEAD), and methanol to install the methylene group. However, this method remains theoretical and untested for triazine systems.

Solid-Phase Synthesis

Immobilizing ADMT on a resin (e.g., Wang resin) could enable stepwise acylation and cleavage, though scalability issues may arise.

Industrial-Scale Production Considerations

Cost-Efficiency of Cyanuric Chloride

Cyanuric chloride’s commercial availability (~$50/kg) makes it a cost-effective starting material. Optimizing ammonia and sodium methoxide usage can reduce production costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide involves the activation of carboxylic acids, facilitating their reaction with nucleophiles such as amines or alcohols. The triazine ring acts as an electron-withdrawing group, enhancing the reactivity of the carboxylic acid group. This leads to the formation of amides or esters through nucleophilic substitution .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazine-Based Antifungal Agents (TRI and PYR)

highlights two antifungal compounds: (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and a pyridinone derivative (PYR). TRI shares the 4,6-dimethoxy-triazine core with the target compound but differs in its vinyl-linked methoxyaniline group instead of a phenylacetamide chain. Key distinctions include:

  • Bioactivity : TRI exhibits antifungal activity against Candida albicans, attributed to its free -NH- linker and para-substituted aromatic group, which may enhance membrane penetration or target binding .

Table 1: Comparison of Triazine Derivatives

Property N-[(4,6-Dimethoxy-triazin-2-yl)methyl]-2-phenylacetamide TRI (Antifungal Agent) Cinosulfuron (Herbicide)
Core Structure 1,3,5-Triazine with dimethoxy, methylene-acetamide 1,3,5-Triazine with vinyl-methoxyaniline 1,3,5-Triazine with sulfonylurea
Key Functional Groups Phenylacetamide, -OCH3 Vinyl-methoxyaniline, -OCH3 Sulfonylurea, -SO2NH-
Bioactivity Not reported Antifungal Herbicidal
Synthesis Route Likely amide coupling or nucleophilic substitution 1,3-Dipolar cycloaddition (inferred) Sulfonylation of triazine amine
Reference -

Acetamide Derivatives with Heterocyclic Moieties

describes 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide analogs (e.g., compounds 6a–m). These share the acetamide backbone but replace the triazine with a triazole ring. Key differences include:

  • Heterocycle Reactivity : Triazoles (6a–m) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, whereas triazine derivatives often require nucleophilic substitution .

Sulfonylurea Herbicides ()

Cinosulfuron and azimsulfuron are triazine-based herbicides featuring sulfonylurea linkages. Unlike the target compound’s acetamide group, sulfonylureas inhibit plant acetolactate synthase (ALS), a mechanism unlikely to apply to phenylacetamide derivatives. However, the dimethoxy-triazine moiety in both classes suggests shared synthetic intermediates or stability under physiological conditions .

Research Implications and Knowledge Gaps

  • Bioactivity Potential: The target compound’s structural similarity to TRI (antifungal) and cinosulfuron (herbicidal) warrants exploration of its activity in antimicrobial or plant-growth assays.
  • Synthetic Optimization : Lessons from CuAAC synthesis () could be adapted to modify the acetamide side chain for enhanced bioavailability.
  • Physicochemical Profiling : Computational modeling (e.g., logP, polar surface area) is needed to compare solubility and membrane permeability with triazole or sulfonylurea analogs.

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide is a compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews its biochemical properties, mechanisms of action, and applications in various fields.

The molecular formula of this compound is C14H17N5O4, and it has a molecular weight of 317.32 g/mol. The structure features a triazine ring that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with triazine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazine have shown efficacy against various bacteria and fungi. The presence of the methoxy groups on the triazine ring enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial cell membranes. Studies have reported that similar triazine derivatives exhibit Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target Organism
Triazine Derivative A5Staphylococcus aureus
Triazine Derivative B10Escherichia coli
This compoundTBDTBD

Antitumor Activity

The antitumor potential of triazine derivatives has been explored extensively. For example, compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may also exhibit such properties through interaction with specific cellular targets involved in cancer progression .

Enzyme Inhibition

This compound may act as an enzyme inhibitor due to its structural characteristics. The triazine ring can interact with active sites of enzymes through hydrogen bonding or hydrophobic interactions. This property is crucial for drug design as it can lead to the development of inhibitors for enzymes implicated in diseases like cancer and bacterial infections .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Interaction : Binding to target enzymes may inhibit their activity.
  • Cell Membrane Penetration : The lipophilic nature due to methoxy groups enhances membrane permeability.
  • Gene Expression Modulation : Potential alterations in gene expression patterns could lead to downstream effects on cellular functions.

Case Studies

Several studies have investigated the biological activities of triazine derivatives similar to this compound:

  • Antitumor Efficacy Study : A study evaluated a series of triazine derivatives against human colon cancer cell lines. Results indicated that specific substitutions on the triazine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation focused on a library of triazine compounds where several showed promising antimicrobial activity against resistant strains of bacteria .

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